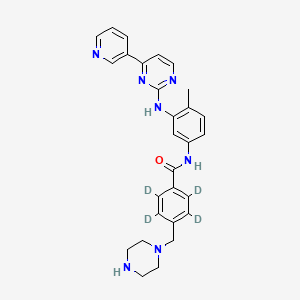

N-Desmethyl imatinib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H29N7O |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i5D,6D,7D,8D |

InChI Key |

BQQYXPHRXIZMDM-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCNCC2)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H] |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Labeling of N-Desmethyl Imatinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of N-Desmethyl imatinib-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the anticancer drug imatinib (B729). This document details the synthetic pathway, experimental protocols, and relevant biological context.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its primary active metabolite, N-Desmethyl imatinib (Norimatinib), also exhibits pharmacological activity. To accurately quantify imatinib and its metabolite in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with four deuterium (B1214612) atoms incorporated into the benzamide (B126) ring, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the core N-Desmethyl imatinib molecule followed by the introduction of deuterium atoms. The following represents a plausible synthetic approach based on established organic chemistry principles and published syntheses of imatinib and its analogs.

Experimental Protocol: A Representative Synthesis

Materials:

-

4-(Chloromethyl)benzoyl chloride

-

3-Amino-4-methylaniline

-

4-(3-Pyridyl)-2-aminopyrimidine

-

Piperazine-d8

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

Sodium tert-butoxide

-

Anhydrous solvents (e.g., Toluene, Dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Step 1: Synthesis of 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide

-

Dissolve 3-Amino-4-methylaniline in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-(chloromethyl)benzoyl chloride in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide.

Step 2: Buchwald-Hartwig Amination to form N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide

-

In a reaction vessel, combine 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide, 4-(3-pyridyl)-2-aminopyrimidine, palladium catalyst, and the phosphine ligand.

-

Add sodium tert-butoxide and anhydrous toluene.

-

Degas the mixture and then heat under reflux in an inert atmosphere for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Step 3: Deuterium Labeling via Nucleophilic Substitution with Piperazine-d8

-

Dissolve the product from Step 2 in an appropriate anhydrous solvent such as dimethylformamide (DMF).

-

Add piperazine-d8 to the solution.

-

Heat the reaction mixture at 80-100°C for 6-8 hours.

-

Monitor the formation of this compound by LC-MS.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

Step 4: Characterization

-

Mass Spectrometry: Confirm the molecular weight and isotopic enrichment by high-resolution mass spectrometry (HRMS). The expected molecular weight for C28H25D4N7O is approximately 483.60 g/mol .

-

NMR Spectroscopy: Confirm the structure and the position of the deuterium labels using 1H and 13C NMR spectroscopy.

Quantitative Data

The following table summarizes typical analytical data for N-Desmethyl imatinib and its deuterated analog. Please note that specific yields for the d4 synthesis are not widely published and can vary based on the specific conditions and scale of the reaction.

| Parameter | Value | Reference |

| N-Desmethyl imatinib | ||

| Molecular Formula | C28H29N7O | |

| Molecular Weight | 479.58 g/mol | |

| CAS Number | 404844-02-6 | |

| This compound | ||

| Molecular Formula | C28H25D4N7O | |

| Molecular Weight | 483.60 g/mol | |

| Purity (by HPLC) | >98% | |

| Intended Use | Internal standard for GC- or LC-MS |

Signaling Pathways and Experimental Workflows

Imatinib Metabolism and Signaling

Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme responsible for its conversion to N-Desmethyl imatinib. Imatinib and its N-desmethyl metabolite exert their therapeutic effect by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that control cell proliferation and survival.

Caption: Imatinib metabolism to its active metabolite and their inhibitory effect on the Bcr-Abl signaling pathway.

Synthetic Workflow

The synthesis of this compound follows a logical progression from simpler starting materials to the final complex, isotopically labeled molecule.

Caption: A representative workflow for the synthesis of this compound.

Bioanalytical Workflow using Labeled Standard

The primary application of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow for a plasma sample analysis.

Caption: Workflow for the quantification of N-Desmethyl imatinib in plasma using a deuterated internal standard.

Conclusion

The synthesis of this compound is a critical process that enables accurate and precise bioanalytical measurements essential for the clinical development and therapeutic drug monitoring of imatinib. This guide provides a foundational understanding of a representative synthetic route and the application of this isotopically labeled standard. For researchers embarking on this synthesis, careful optimization of reaction conditions and rigorous purification and characterization are paramount to achieving the desired high-quality internal standard.

A Technical Guide to N-Desmethyl Imatinib-d4 for Researchers

N-Desmethyl imatinib-d4 is the deuterated form of N-desmethyl imatinib (B729), the principal and pharmacologically active metabolite of imatinib. Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and other cancers, functioning as a selective inhibitor of specific tyrosine kinases. This guide provides an in-depth overview of this compound, its properties, its role in bioanalytical methods, and the signaling pathways it influences.

Core Compound Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of imatinib. Its deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

Quantitative Data Summary

The key quantitative identifiers for this compound and its non-deuterated parent compound are summarized below. It is important to note that a distinct CAS number is not consistently assigned to the deuterated form; vendors often reference the CAS number of the unlabeled compound.

| Property | This compound | N-Desmethyl imatinib (unlabeled) |

| CAS Number | 404844-02-6 (unlabeled)[1][2][3][4][5] | 404844-02-6[2][3][4][5] |

| Molecular Formula | C₂₈H₂₅D₄N₇O | C₂₈H₂₉N₇O[2][3][5] |

| Molecular Weight | 483.60 g/mol | 479.58 g/mol [2][3][4] |

Mechanism of Action and Signaling Pathway

N-Desmethyl imatinib is formed in vivo through the demethylation of imatinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4[5]. Like its parent drug, N-desmethyl imatinib functions as a potent and specific inhibitor of the Bcr-Abl tyrosine kinase[5]. In diseases such as CML, the Bcr-Abl fusion protein is constitutively active, driving uncontrolled cell proliferation and survival.

Imatinib and its N-desmethyl metabolite bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme[6]. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that lead to malignancy[7][8]. The key inhibited pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells[8].

Experimental Protocols: Bioanalytical Quantification

This compound is essential for the accurate quantification of imatinib and its metabolite in biological matrices. Below is a representative experimental protocol for the simultaneous determination using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify imatinib and N-desmethyl imatinib in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound solution (internal standard).

-

Add 300 µL of methanol (B129727) or acetonitrile (B52724) to precipitate proteins[9][10].

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) is commonly used[9].

-

Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium (B1175870) acetate)[9]. A typical ratio might be 55:45 (v/v) methanol:water[9].

-

Flow Rate: 0.5 - 0.7 mL/min[9].

-

Injection Volume: 10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

The workflow for this bioanalytical process can be visualized as follows.

References

- 1. clearsynth.com [clearsynth.com]

- 2. scbt.com [scbt.com]

- 3. N-Desmethyl imatinib ≥95%, research grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Gold Standard in Bioanalysis: N-Desmethyl Imatinib-d4 as an Internal Standard in Imatinib Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, primarily to its active metabolite, N-desmethyl imatinib. Accurate quantification of both imatinib and N-desmethyl imatinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This technical guide delves into the critical role of N-desmethyl imatinib-d4 as a deuterated internal standard in the precise and reliable bioanalysis of imatinib and its primary metabolite.

The Imperative for Internal Standards in Mass Spectrometry

Quantitative analysis of drugs and their metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error. These can include variations in sample preparation, injection volume, and instrument response.[1] To counteract these variabilities and ensure the accuracy and precision of analytical data, an internal standard (IS) is indispensable.[1][2] An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting with it during chromatography and experiencing similar ionization effects in the mass spectrometer.[3]

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, are widely regarded as the "gold standard" for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they effectively track the analyte throughout the entire analytical process.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]

This compound: The Ideal Companion for Imatinib Bioanalysis

In the context of imatinib metabolism studies, this compound serves as an exemplary internal standard for the quantification of N-desmethyl imatinib. Its structural similarity and co-elution with the native metabolite ensure that any variations during sample processing or analysis that affect the metabolite will also affect the deuterated standard in the same manner. This allows for accurate correction and highly reliable quantification.

Imatinib Metabolism: A Brief Overview

Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[4][5] Other isoforms like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play a minor role.[4][6] The principal metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of N-desmethyl imatinib (also known as CGP74588).[4][7][8] This metabolite is pharmacologically active, exhibiting an in vitro potency similar to the parent drug.[4][6]

dot

Caption: Major metabolic pathway of Imatinib.

Quantitative Data in Imatinib Metabolism Studies

The following tables summarize key pharmacokinetic parameters of imatinib and N-desmethyl imatinib from various studies. The use of deuterated internal standards, including this compound, is crucial for the accuracy of these measurements.

Table 1: Pharmacokinetic Parameters of Imatinib and N-Desmethyl Imatinib in Healthy Volunteers

| Parameter | Imatinib | N-Desmethyl Imatinib (CGP74588) | Reference |

| Cmax (ng/mL) | 921 ± 95 | 115 ± 26 | [7] |

| Tmax (h) | 1 - 2 | - | [7] |

| t1/2 (h) | 13.5 ± 0.9 | 20.6 ± 1.7 | [7] |

| AUC(0-24h) (% of total radioactivity) | ~65% | ~9% | [7] |

Table 2: Pharmacokinetic Parameters of Imatinib and N-Desmethyl Imatinib in CML Patients

| Parameter | Imatinib | N-Desmethyl Imatinib (CGP74588) | Reference |

| Steady-state Cmin (ng/mL) | 979 ± 530 | 242 ± 106 | [8] |

| Elimination Half-life (h) | ~18 | ~40 | [4] |

Experimental Protocols

The accurate quantification of imatinib and N-desmethyl imatinib relies on robust and validated bioanalytical methods. The following outlines a typical experimental protocol employing LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

This is a rapid and common method for removing proteins from plasma samples.[1]

-

To a 100 µL aliquot of human plasma, add 20 µL of internal standard working solution (containing this compound and a deuterated standard for imatinib, such as imatinib-d8).

-

Add 300 µL of methanol (B129727) to precipitate the proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[10]

-

Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm).[9]

-

Mobile Phase: A mixture of methanol and water with additives like formic acid and ammonium (B1175870) acetate (B1210297) is typical (e.g., methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate).[9]

-

Flow Rate: An isocratic elution at a flow rate of 0.7 mL/min is often employed.[9]

-

-

Mass Spectrometric Detection:

dot

Caption: A typical experimental workflow for the quantification of Imatinib and its metabolites.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for studying imatinib metabolism. Its near-identical chemical and physical properties to the endogenous metabolite ensure accurate quantification by compensating for variability during sample preparation and analysis. This high level of accuracy is essential for pharmacokinetic modeling, therapeutic drug monitoring, and ultimately, for optimizing patient outcomes in imatinib therapy. The detailed protocols and understanding of the metabolic pathways provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ClinPGx [clinpgx.org]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. Metabolism and disposition of imatinib mesylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Isotopic Purity of N-Desmethyl imatinib-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of N-Desmethyl imatinib-d4, a deuterated analog of a primary metabolite of the targeted cancer therapeutic, imatinib (B729). Understanding the isotopic enrichment of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of analytical data.

Introduction to this compound and Isotopic Purity

N-Desmethyl imatinib is the major active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Imatinib and its desmethyl metabolite primarily target the v-Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. The deuterated isotopologue, this compound, is frequently employed as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug and its metabolite in biological matrices.

Isotopic purity , also referred to as isotopic enrichment, is a critical parameter for deuterated standards. It defines the percentage of the compound that contains the desired number of deuterium (B1214612) atoms at the specified positions. High isotopic purity is essential to minimize signal overlap with the non-labeled analyte and to ensure accurate quantification.

Quantitative Data on Isotopic Purity

Obtaining a public-facing Certificate of Analysis with the specific isotopic purity for this compound can be challenging. Commercial suppliers typically provide this information upon request or with the purchase of the compound. For the purpose of this guide, the following table represents typical specifications for a high-quality deuterated standard, based on common industry standards.

Table 1: Representative Isotopic Purity and Chemical Purity of this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Purity | ≥99 atom % D | HRMS, NMR |

| Deuterium Incorporation | ||

| d4 | >99% | Mass Spectrometry |

| d3 | <1% | Mass Spectrometry |

| d2 | <0.1% | Mass Spectrometry |

| d1 | <0.1% | Mass Spectrometry |

| d0 | <0.1% | Mass Spectrometry |

Note: The data in this table is illustrative and represents typical values for a high-quality deuterated standard. Actual values may vary by supplier and batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a sensitive technique used to determine the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Objective: To quantify the relative abundance of different isotopologues (d0, d1, d2, d3, d4) of N-Desmethyl imatinib.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the working solution into the LC system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the molecular ions of all expected isotopologues of N-Desmethyl imatinib.

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is reported as the percentage of the d4 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the position of deuterium labeling and to estimate the isotopic enrichment.

Objective: To determine the degree of deuteration at specific sites in the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the sites of deuteration. The reduction in the integral value compared to the integral of a non-deuterated proton signal in the molecule provides an estimate of the deuterium incorporation at that site.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H spectrum confirms the presence of deuterium at specific chemical environments. The integral of these signals can be used for quantification.[7]

-

-

Data Analysis:

-

For ¹H NMR, compare the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position in the molecule.

-

The isotopic enrichment at a specific site can be calculated using the formula: % Deuteration = (1 - (Integral of residual proton / Expected integral for one proton)) * 100

-

For ²H NMR, the relative integrals of the deuterium signals can provide information about the distribution of deuterium in the molecule.

-

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Signaling Pathways Inhibited by Imatinib and N-Desmethyl imatinib

Imatinib and its active metabolite, N-Desmethyl imatinib, exert their therapeutic effects by inhibiting the tyrosine kinase activity of Abl, c-Kit, and PDGFR. This inhibition blocks downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts its performance as an internal standard in quantitative bioanalysis. A thorough characterization using a combination of HRMS and NMR spectroscopy is essential to ensure the accuracy and reliability of pharmacokinetic and metabolic studies of imatinib. While specific isotopic purity data for commercially available this compound is not always publicly accessible, this guide provides a framework for understanding the analytical methodologies and the importance of this parameter in drug development and clinical research. The inhibition of key oncogenic signaling pathways by imatinib and its desmethyl metabolite underscores the therapeutic relevance of accurately quantifying their concentrations in patients.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl imatinib-d4 product information and data sheet

An In-depth Technical Guide to N-Desmethyl Imatinib-d4

This technical guide provides comprehensive information on this compound, a deuterated analog of the major active metabolite of Imatinib (B729). It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical assays.

Product Information and Physical Properties

This compound is primarily used as an internal standard for the quantification of N-Desmethyl imatinib in biological samples by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide-d4 | [1] |

| Synonyms | Norimatinib-d4, N-Desmethyl Gleevec-d4 | [2] |

| Molecular Formula | C₂₈H₂₅D₄N₇O | [1] |

| Molecular Weight | 483.60 g/mol | [1] |

| CAS Number | 404844-02-6 (Unlabeled) | [1] |

| Appearance | Off-White to Dark Yellow Solid | [3] |

| Purity | ≥95% - 98.78% (by HPLC) | [1][3] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [4] |

| Storage Conditions | Long-term storage at 2-8°C. | [1] |

Biological Context and Mechanism of Action

N-Desmethyl imatinib is the principal active metabolite of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[5] Imatinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to form N-Desmethyl imatinib.[5] This metabolite exhibits a similar in vitro potency against the Bcr-Abl tyrosine kinase as the parent drug, Imatinib.[5]

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Imatinib and its N-desmethyl metabolite bind to the ATP binding site of the Bcr-Abl kinase domain, inhibiting its activity and blocking downstream signaling pathways that lead to cell proliferation and survival.

Metabolic Pathway of Imatinib

The following diagram illustrates the metabolic conversion of Imatinib to N-Desmethyl imatinib.

Bcr-Abl Signaling Pathway Inhibition

The diagram below depicts the Bcr-Abl signaling pathway and the inhibitory action of N-Desmethyl imatinib.

Experimental Protocols

This compound is the ideal internal standard for the quantification of N-Desmethyl imatinib in biological matrices due to its similar chemical and physical properties, which ensures it behaves similarly during sample preparation and analysis, correcting for variability.

Quantification of N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of Imatinib and its metabolites.[6]

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

N-Desmethyl imatinib (Reference Standard)

-

Human Plasma (blank)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium (B1175870) Acetate (LC-MS grade)

-

Ultrapure Water

3.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of N-Desmethyl imatinib and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the N-Desmethyl imatinib stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol at a suitable concentration (e.g., 100 ng/mL).

-

Calibration Standards: Spike blank human plasma with the appropriate working solutions of N-Desmethyl imatinib to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.

3.1.3. Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm) |

| Mobile Phase | Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium acetate |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-Desmethyl imatinib: m/z 480 → 394this compound: m/z 484 → 398 (predicted) |

Note: The exact m/z transition for this compound should be confirmed experimentally.

Bioanalytical Method Validation Workflow

The following workflow outlines the key steps for validating the bioanalytical method according to regulatory guidelines.

Data and Specifications

Quantitative data and specifications for this compound are provided by the manufacturer and should be confirmed with the Certificate of Analysis (CoA).

| Parameter | Specification |

| Purity (HPLC) | ≥95% |

| Identity (NMR, MS) | Conforms to structure |

| Deuterium Incorporation | Typically ≥98% |

A representative Certificate of Analysis for the non-deuterated N-Desmethyl imatinib indicates the expected quality control tests.[3] Researchers should obtain the specific CoA for the lot of this compound being used.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethyl Imatinib-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl imatinib-d4 in human plasma. N-Desmethyl imatinib (B729) is the primary active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. This method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of N-Desmethyl imatinib.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its efficacy and potential for adverse effects are related to plasma concentrations of the parent drug and its primary active metabolite, N-Desmethyl imatinib. Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are therefore valuable tools for optimizing imatinib therapy. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis, as they co-elute with the analyte and compensate for matrix effects and variability in extraction and ionization. This compound serves as an ideal internal standard for the quantification of N-Desmethyl imatinib. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound.

Experimental

Materials and Reagents

-

This compound (Internal Standard)

-

N-Desmethyl imatinib (Analyte for method development and validation)

-

Imatinib

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water (Ultrapure)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

| Parameter | Condition |

| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| MRM Transitions | N-Desmethyl imatinib: m/z 480.3 → 394.2 This compound (IS): m/z 484.3 → 394.2 (inferred) |

| Collision Energy (CE) | Optimized for each transition, typically in the range of 25-40 eV. |

| Declustering Potential (DP) | Optimized for each transition, typically in the range of 60-100 V. |

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical quantitative data obtained during method validation.

Linearity

| Analyte | Calibration Range (ng/mL) | r² | Weighting |

| N-Desmethyl imatinib | 2 - 1000 | > 0.995 | 1/x² |

Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| N-Desmethyl imatinib | LLOQ | 2 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 6 | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) |

| N-Desmethyl imatinib | Low | 6 | > 85 |

| Mid | 100 | > 85 | |

| High | 800 | > 85 |

Visualizations

Experimental Workflow

Caption: Experimental workflow from sample preparation to data analysis.

Method Development and Validation Logic

Caption: Logical flow of method development and validation.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. This method can be readily implemented in research laboratories for pharmacokinetic and therapeutic drug monitoring studies of imatinib and its primary metabolite.

Application Notes and Protocols: Preparation of N-Desmethyl Imatinib-d4 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib-d4 is the deuterated analog of N-desmethyl imatinib (B729), the major active metabolite of the tyrosine kinase inhibitor, imatinib. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard (IS) for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to determine the pharmacokinetic profile of imatinib and its metabolite.[1][2] The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for clear differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.[3]

This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions to ensure their accuracy and stability for use in research and drug development applications.

Data Presentation

Table 1: Solubility of N-Desmethyl Imatinib in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~14 mg/mL | [3] |

| Dimethylformamide (DMF) | ~16 mg/mL | [3] |

| Ethanol | ~0.2 mg/mL | [3] |

| Methanol | Slightly soluble | |

| Methanol:Water (1:1, v/v) | Sufficient for high concentration stock solutions | [4] |

| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3] |

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid (lyophilized powder) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture.[5] |

| Stock Solution in Organic Solvent | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Store in amber vials.[5] |

| Aqueous Working Solutions | 2-8°C | Not recommended for more than one day | Prepare fresh from stock solution before use.[3] |

Experimental Protocols

Materials and Reagents

-

This compound (solid form, purity ≥98%, isotopic purity ≥98%)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Methanol, HPLC grade

-

Deionized water, 18 MΩ·cm or higher

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Amber glass vials with screw caps

Protocol for Preparing a 1 mg/mL Stock Solution

-

Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed powder to a clean, dry Class A volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO or methanol) to dissolve the solid completely.

-

Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent. For a 1 mg/mL solution, if 1 mg was weighed, dilute to a final volume of 1 mL.

-

Homogenization: Cap the flask and mix the solution thoroughly by inverting the flask several times.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Quality Control

A crucial aspect of preparing stock solutions of internal standards is to ensure their concentration and integrity.

-

Concentration Verification: The concentration of the newly prepared stock solution should be verified. This can be achieved by comparing its response (e.g., peak area in an LC-MS analysis) against a previously validated stock solution or a commercially available standard of known concentration.

-

Isotopic Purity Assessment: The isotopic purity of the deuterated standard is critical to prevent interference with the quantification of the unlabeled analyte. The certificate of analysis (CoA) provided by the supplier should state the isotopic enrichment, which should ideally be ≥98%.

-

Stability Testing: The stability of the stock solution under the chosen storage conditions should be periodically assessed. This can be done by comparing the response of an aged aliquot against a freshly prepared stock solution or a stored reference aliquot. Any significant degradation would necessitate the preparation of a new stock solution.

Mandatory Visualization

Imatinib Metabolism and Signaling Pathway

The following diagram illustrates the metabolic conversion of Imatinib to its major active metabolite, N-Desmethyl imatinib, primarily mediated by the cytochrome P450 enzyme CYP3A4. It also depicts the mechanism of action of Imatinib in inhibiting the Bcr-Abl tyrosine kinase.

Caption: Imatinib metabolism to N-Desmethyl imatinib and its inhibitory effect on Bcr-Abl signaling.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the sequential steps for the preparation of the this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution.

References

Application of N-Desmethyl Imatinib-d4 in Metabolomics: A Guide for Researchers

Introduction

N-Desmethyl imatinib (B729), also known as CGP 74588, is the primary and pharmacologically active metabolite of imatinib, a tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The quantitative analysis of N-desmethyl imatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of imatinib. To ensure the accuracy and precision of these measurements, particularly when using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is indispensable.

N-Desmethyl imatinib-d4, a deuterium-labeled analog of N-desmethyl imatinib, is an ideal internal standard for its quantification.[1] It exhibits similar physicochemical properties and ionization efficiency to the unlabeled analyte, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction inconsistencies and matrix effects. While many published methods utilize deuterated imatinib (e.g., imatinib-d8) as an internal standard for the simultaneous analysis of both the parent drug and its metabolite, the use of this compound offers a more structurally analogous standard for quantifying N-desmethyl imatinib specifically.

These application notes provide a comprehensive overview of the use of this compound in metabolomics, complete with detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals.

Metabolic Pathway of Imatinib

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system to its active metabolite, N-desmethyl imatinib.[2] Several CYP isoforms are involved in this biotransformation, with CYP3A4 and CYP3A5 playing the most significant roles.[1][2][3] Other enzymes such as CYP2C8, CYP2D6, CYP2C9, and CYP2C19 contribute to a lesser extent.[1][3] The metabolic conversion involves the removal of a methyl group from the piperazine (B1678402) ring of imatinib.

Figure 1: Metabolic conversion of imatinib to N-desmethyl imatinib.

Application Notes

The primary application of this compound is as an internal standard (IS) for the precise and accurate quantification of N-desmethyl imatinib in various biological samples, most commonly plasma and serum. Its use is critical in a range of research and clinical settings:

-

Pharmacokinetic (PK) Studies: In PK studies, this compound enables the reliable determination of the concentration-time profile of the active metabolite, which is essential for calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[4]

-

Therapeutic Drug Monitoring (TDM): For patients undergoing imatinib therapy, monitoring the levels of both the parent drug and its active metabolite can provide a more complete picture of drug exposure and its relationship to therapeutic efficacy and potential toxicity.

-

Metabolomics and Drug Metabolism Studies: this compound is a valuable tool in studies aimed at elucidating the metabolic pathways of imatinib, identifying potential drug-drug interactions, and investigating inter-individual variability in drug metabolism due to genetic polymorphisms in CYP enzymes.

-

Bioequivalence Studies: In the development of generic formulations of imatinib, regulatory agencies require bioequivalence studies that often include the measurement of the primary active metabolite, N-desmethyl imatinib, for which this compound serves as an ideal internal standard.

Quantitative Data from Representative LC-MS/MS Methods

The following tables summarize typical quantitative parameters from published LC-MS/MS methods for the analysis of N-desmethyl imatinib in human plasma. While these studies often use a deuterated imatinib internal standard, the performance characteristics are representative of what can be achieved when using a dedicated deuterated standard for the metabolite like this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| N-Desmethyl Imatinib | 3 - 700 | 3 |

| N-Desmethyl Imatinib | 10 - 2,000 | 10 |

| N-Desmethyl Imatinib | 50 - 360 | 20 |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| N-Desmethyl Imatinib | Low QC | < 15% | < 15% | 85 - 115% |

| N-Desmethyl Imatinib | Medium QC | < 15% | < 15% | 85 - 115% |

| N-Desmethyl Imatinib | High QC | < 15% | < 15% | 85 - 115% |

Experimental Workflow

The general workflow for the quantification of N-desmethyl imatinib in a biological matrix using LC-MS/MS with this compound as an internal standard is depicted below.

Figure 2: General workflow for N-desmethyl imatinib quantification.

Detailed Experimental Protocol: Quantification of N-Desmethyl Imatinib in Human Plasma

This protocol describes a representative method for the simultaneous determination of imatinib and N-desmethyl imatinib in human plasma using LC-MS/MS. This method can be adapted for the specific use of this compound as the internal standard for N-desmethyl imatinib quantification.

1. Reagents and Materials

-

N-Desmethyl imatinib analytical standard

-

This compound (internal standard)

-

Imatinib analytical standard (if quantifying simultaneously)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free, for calibration and QC samples)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl imatinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the N-desmethyl imatinib stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., in the range of 30 to 7,000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of, for example, 200 ng/mL.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for N-desmethyl imatinib in the desired range (e.g., 3 to 700 ng/mL).

-

QC Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 9, 90, and 500 ng/mL for N-desmethyl imatinib).

4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Representative LC-MS/MS Parameters

| Parameter | Condition |

| Chromatographic Column | C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm) |

| Mobile Phase A | 0.1% Formic acid and 0.2% Ammonium acetate in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.7 mL/min |

| Elution | Isocratic, e.g., 55% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (N-Desmethyl Imatinib) | m/z 480 → 394 |

| MRM Transition (this compound) | m/z 484 → 398 (hypothetical, to be confirmed for the specific labeled positions) |

6. Data Analysis

-

Integrate the chromatographic peaks for N-desmethyl imatinib and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of N-desmethyl imatinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

7. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable results.

This compound is a critical reagent for the accurate and precise quantification of N-desmethyl imatinib in metabolomics and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS analysis allows for the reliable characterization of the metabolic profile of imatinib, aiding in therapeutic drug monitoring and advancing our understanding of its clinical pharmacology. The provided protocol offers a robust starting point for researchers to develop and validate their own quantitative assays for this important active metabolite.

References

Application Note: Mass Spectrometry Fragmentation Analysis of N-Desmethyl Imatinib-d4 for Pharmacokinetic Studies

Abstract

This application note provides a detailed protocol for the analysis of N-Desmethyl imatinib-d4, a deuterated internal standard for the active metabolite of Imatinib (B729), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We outline the characteristic mass spectrometry fragmentation pattern, a proposed fragmentation pathway, and a comprehensive experimental protocol for accurate quantification in biological matrices. This information is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of Imatinib.

Introduction

Imatinib is a first-line tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1][2] Its primary active metabolite, N-Desmethyl imatinib, also exhibits therapeutic activity and its plasma concentration is often monitored alongside the parent drug.[1][3][4] For accurate quantification of N-Desmethyl imatinib in biological samples by LC-MS/MS (B15284909), a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this internal standard is critical for developing robust and sensitive analytical methods. This application note details the key mass spectrometric characteristics and provides a validated protocol for its use.

Mass Spectrometry Fragmentation Pattern

This compound, when analyzed by positive ion electrospray ionization (ESI+) tandem mass spectrometry, exhibits a characteristic fragmentation pattern. The precursor ion and the most abundant product ion are summarized in the table below. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| This compound | 484.2 | 398.2 | [M+H - C5H9D4N2]+ |

| N-Desmethyl imatinib | 480.2 | 394.2 | [M+H - C5H13N2]+ |

Table 1: Precursor and Product Ions for this compound and its non-deuterated analog.

The primary fragmentation pathway for N-Desmethyl imatinib involves the cleavage of the amide C-N bond, leading to the loss of the piperazine (B1678402) moiety.[5] For this compound, where the deuterium (B1214612) labels are typically on the piperazine ring, this results in a neutral loss of the deuterated piperazine group.

Fragmentation Pathway Diagram

The proposed fragmentation pathway of this compound is illustrated below. The collision-induced dissociation (CID) of the protonated molecule primarily results in the formation of a stable product ion at m/z 398.2.

Caption: Proposed fragmentation of this compound.

Experimental Protocol

This section details a typical LC-MS/MS protocol for the analysis of this compound.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte levels).

-

Add 300 µL of acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[6][7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) is suitable.[6][7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Spray Voltage: +4500 V.

-

Source Temperature: 500°C.

-

Curtain Gas: 30 psi.

-

Collision Gas (CAD): Nitrogen, set to medium.

-

MRM Transitions:

-

N-Desmethyl imatinib: 480.2 → 394.2

-

This compound: 484.2 → 398.2

-

-

Collision Energy (CE): Optimization is required, typically in the range of 25-40 eV.

-

Dwell Time: 150 ms per transition.

Data Analysis and Quantification

The quantification of N-Desmethyl imatinib is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of N-Desmethyl imatinib in unknown samples is then determined from this calibration curve.

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the quantification of N-Desmethyl imatinib using this compound as an internal standard.

Caption: Experimental workflow for N-Desmethyl imatinib analysis.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed fragmentation data and experimental protocol will aid researchers in developing and validating sensitive and reliable bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring of Imatinib and its active metabolite. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in quantitative bioanalysis.

References

- 1. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimal Concentration of N-Desmethyl Imatinib-d4 for Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a tyrosine kinase inhibitor, is a frontline therapy for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Therapeutic drug monitoring (TDM) of imatinib and its primary active metabolite, N-desmethyl imatinib, is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate quantification of these analytes in biological matrices, typically plasma, necessitates the use of a stable isotope-labeled internal standard (IS) to correct for variability during sample preparation and analysis. N-Desmethyl imatinib-d4, a deuterated analog of the metabolite, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound as an internal standard.

Imatinib Signaling Pathway

Imatinib targets the ATP binding site of specific tyrosine kinases, inhibiting their activity and downstream signaling pathways that lead to cell proliferation and survival.

Caption: Imatinib inhibits key tyrosine kinases.

Quantitative Data Summary

The optimal concentration of the internal standard is dependent on the analytical method's sensitivity, the expected range of analyte concentrations in the samples, and the specific matrix being analyzed. The following table summarizes typical concentration ranges for imatinib and its metabolite, along with examples of internal standard concentrations used in published LC-MS/MS methods. While not all studies specifically use this compound, the concentrations for other deuterated imatinib analogs provide a valuable reference point.

| Analyte | Calibration Range (ng/mL) | Internal Standard | IS Concentration (ng/mL) | Biological Matrix | Reference |

| Imatinib | 8 - 5,000 | Palonosetron | Not Specified | Human Plasma | [1][2] |

| N-Desmethyl imatinib | 3 - 700 | Palonosetron | Not Specified | Human Plasma | [1][2] |

| Imatinib | 9.57 - 4513.29 | Imatinib-d4 | 1500 | Human Plasma | [3] |

| Imatinib | 50 - 7500 | Imatinib-d8 | 10 | Dried Blood Spot | [4] |

| Norimatinib (N-Desmethyl imatinib) | 10 - 1500 | Imatinib-d8 | 10 | Dried Blood Spot | [4] |

| Imatinib | 2.5 - 5000 | Isotope-labeled IS | Not Specified | Human Plasma | [5][6] |

| N-Desmethyl imatinib | Not Specified | Isotope-labeled IS | Not Specified | Human Plasma | [5][6] |

Experimental Protocols

The following is a generalized protocol for the quantification of imatinib and N-desmethyl imatinib in human plasma using this compound as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

1. Materials and Reagents

-

Imatinib and N-Desmethyl imatinib reference standards

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid and ammonium (B1175870) acetate

-

Human plasma (drug-free)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve imatinib, N-desmethyl imatinib, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the imatinib and N-desmethyl imatinib stock solutions in 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL (this concentration may need to be optimized).

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example)

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Imatinib: m/z 494 -> 394

-

N-Desmethyl imatinib: m/z 480 -> 394

-

This compound: m/z 484 -> 398 (example, exact mass may vary)

-

5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow and Optimization Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis.

Caption: Bioanalytical workflow for imatinib quantification.

Optimizing Internal Standard Concentration

The selection of the optimal internal standard concentration is a critical step in method development. The goal is to use a concentration that provides a consistent and reproducible signal without interfering with the analyte quantification.

Caption: Logic for optimizing IS concentration.

References

- 1. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with N-Desmethyl imatinib-d4

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues when using N-Desmethyl imatinib-d4 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression, and why is it a concern when analyzing this compound?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, in this case, this compound and the corresponding analyte, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[4]

Core Issue: Co-eluting matrix components compete with the analyte and its internal standard for ionization in the mass spectrometer's source, leading to a suppressed signal.[2][5]

Q2: I am observing a low signal for both my analyte (Imatinib or its metabolite) and the this compound internal standard. What is the likely cause?

A2: A concurrent low signal for both the analyte and the stable isotope-labeled (SIL) internal standard strongly suggests significant ion suppression.[4] This is often due to endogenous matrix components like phospholipids (B1166683), salts, or proteins that were not adequately removed during sample preparation.[3][6]

Troubleshooting Steps:

-

Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2] Protein precipitation, while simple, may not be sufficient to remove all interfering phospholipids.[1][6] Consider more rigorous sample preparation techniques.

-

Chromatographic Separation: Optimize your chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression.[7][8]

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this may also decrease the analyte concentration, so this approach should be tested for its impact on sensitivity.

Q3: The response of my this compound internal standard is highly variable across my sample set. What could be the issue?

A3: High variability in the internal standard response, even when using a SIL IS like this compound, points to inconsistent matrix effects between samples.[4] While SIL internal standards are designed to co-elute and experience similar ion suppression as the analyte, significant differences in the matrix composition of individual samples can lead to differential suppression.[4]

Troubleshooting Steps:

-

Evaluate Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression in different matrix lots.

-

Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the sample matrix.

-

Improve Sample Cleanup: Employ a more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interfering compounds.[2][7]

Q4: How can I definitively determine if ion suppression is affecting my assay?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[6][8] This involves infusing a constant concentration of your analyte and internal standard into the mobile phase after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.

Another method is the post-extraction spike analysis, which can quantify the extent of the matrix effect.[1][9]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

This protocol allows for the quantitative assessment of ion suppression.

Objective: To determine the percentage of ion suppression or enhancement.

Procedure:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final, dried, and reconstituted extract.[9]

-

Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank biological matrix before the extraction process.[9]

-

-

Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

-

Calculate Matrix Effect (%):

-

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

A value < 100% indicates ion suppression.

-

A value > 100% indicates ion enhancement.

-

-

Calculate Recovery (%):

-

Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

-

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more thorough cleanup of plasma samples to reduce matrix effects.

Objective: To remove interfering substances like phospholipids from plasma samples.

Materials:

-

Polymeric cation exchange SPE cartridges

-

Methanol

-

Deionized water

-

Hexane

-

Elution solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:5 v/v/v)

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard solution.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash with 1 mL of methanol.

-

Dry the cartridge under a stream of nitrogen for 5 minutes.

-

Wash with 1 mL of hexane.

-

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Reconstitution: Evaporate the eluate to dryness under nitrogen at 50°C and reconstitute in the initial mobile phase.

Quantitative Data Summary

Table 1: Example Matrix Effect Data for Imatinib and N-Desmethyl imatinib

| Matrix Lot | Analyte | Internal Standard | Matrix Effect (%) - Analyte | Matrix Effect (%) - IS | Analyte/IS Ratio |

| Plasma 1 | Imatinib | This compound | 75 | 78 | 0.96 |

| Plasma 2 | Imatinib | This compound | 68 | 71 | 0.96 |

| Plasma 3 | Imatinib | This compound | 82 | 85 | 0.96 |

| Urine 1 | Imatinib | This compound | 55 | 58 | 0.95 |

| Urine 2 | Imatinib | This compound | 61 | 63 | 0.97 |

Note: This data is illustrative. A negative value indicates ion suppression. The consistent Analyte/IS ratio demonstrates the effectiveness of the SIL internal standard in compensating for the matrix effect.

Visualizations

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

Caption: Troubleshooting workflow for ion suppression issues.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. longdom.org [longdom.org]

- 3. droracle.ai [droracle.ai]